molecular formula C28H36O13 B2430466 Episyringaresinol 4'-O-beta-D-glncopyranoside CAS No. 137038-13-2

Episyringaresinol 4'-O-beta-D-glncopyranoside

Cat. No.: B2430466
CAS No.: 137038-13-2
M. Wt: 580.583
InChI Key: WEKCEGQSIIQPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Episyringaresinol 4’-O-beta-D-glncopyranoside is a naturally occurring lignan glycoside isolated from the plant Alhagi sparsifolia Shap. This compound has garnered attention due to its potential neuroinflammatory inhibitory properties . It is a phenylpropanoid lignan, which is a class of compounds known for their diverse biological activities.

Biochemical Analysis

Biochemical Properties

Episyringaresinol 4’-O-beta-D-glncopyranoside plays a significant role in biochemical reactions. It has been found to inhibit NO production in LPS-induced N9 microglial cells

Cellular Effects

In vitro studies have shown that Episyringaresinol 4’-O-beta-D-glncopyranoside can inhibit the proliferation of human promyelocytic HL-6 cells . It does this through G1 arrest and induction of apoptosis . This suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit NO production in a dose-independent manner

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Episyringaresinol 4’-O-beta-D-glncopyranoside typically involves the glycosylation of episyringaresinol with a suitable glycosyl donor under acidic or enzymatic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids or glycosyltransferases .

Industrial Production Methods: Industrial production of Episyringaresinol 4’-O-beta-D-glncopyranoside is less common due to its natural abundance. extraction from plant sources like Alhagi sparsifolia Shap is a feasible method. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Episyringaresinol 4’-O-beta-D-glncopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized lignans, reduced lignans, and substituted derivatives with various functional groups .

Scientific Research Applications

Episyringaresinol 4’-O-beta-D-glncopyranoside has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of lignan biosynthesis and metabolism.

    Biology: The compound is studied for its neuroinflammatory inhibitory properties, making it a potential candidate for neuroprotective agents.

    Medicine: Research is ongoing to explore its potential therapeutic effects in treating neuroinflammatory conditions and other diseases.

    Industry: It is used in the development of natural product libraries for drug discovery and development

Comparison with Similar Compounds

Uniqueness: Episyringaresinol 4’-O-beta-D-glncopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone counterparts. This glycosylation also contributes to its distinct biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCEGQSIIQPAQ-FKLBZQFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Episyringaresinol 4'-O-beta-D-glncopyranoside
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Episyringaresinol 4'-O-beta-D-glncopyranoside
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Episyringaresinol 4'-O-beta-D-glncopyranoside
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Episyringaresinol 4'-O-beta-D-glncopyranoside
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Reactant of Route 6
Episyringaresinol 4'-O-beta-D-glncopyranoside

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